N-cyclohexylcyclohexanamine;3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid

Description

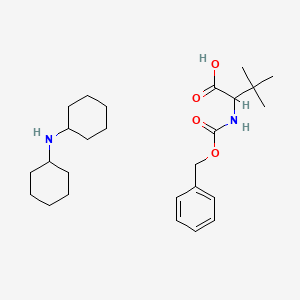

N-cyclohexylcyclohexanamine is a secondary amine featuring two cyclohexyl groups attached to a nitrogen atom. Cyclohexylamine derivatives are often explored for their roles in catalysis or pharmaceutical applications due to their steric bulk and solubility profiles .

3,3-Dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid is a branched amino acid derivative with a phenylmethoxycarbonyl (PMOC) protecting group. The PMOC group enhances stability against enzymatic degradation, making such compounds relevant in peptide synthesis and medicinal chemistry. The 3,3-dimethyl substitution on the butanoic acid backbone may influence conformational rigidity and intermolecular interactions .

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4.C12H23N/c1-14(2,3)11(12(16)17)15-13(18)19-9-10-7-5-4-6-8-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17);11-13H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVHEFCADXTNTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3,3-dimethylbutyric acid (Key Intermediate)

- One reliable method involves the halogenation of 3,3-dimethylbutyric acid using halogenating agents such as thionyl chloride or chlorine gas in organic solvents like cyclohexane or dichloromethane at controlled temperatures (below 25 °C).

- The halogenated intermediate undergoes hydrolysis with aqueous potassium hydroxide at elevated temperatures (75–80 °C) to yield a hydroxy acid intermediate.

- Subsequent oxidation is catalyzed by a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst system, promoted by a mixture of ferric trichloride, sodium nitrite, and crown ethers (e.g., 18-crown-6) in a biphasic solvent system (water and dichloroethane) under air or oxygen atmosphere at mild temperatures (around 30 °C to reflux).

- Acidification and extraction steps follow to isolate the 3,3-dimethyl-2-oxobutanoic acid with high yield (~91%) and purity (~99%).

Protection of the Amino Group

- The amino group of the corresponding amino acid is protected by reaction with phenylmethoxycarbonyl chloride (Cbz-Cl) under basic conditions, typically in the presence of a base such as sodium bicarbonate or triethylamine.

- This step yields 3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid, preserving the amino functionality for further coupling reactions while preventing side reactions.

Preparation of N-cyclohexylcyclohexanamine

- N-cyclohexylcyclohexanamine is synthesized by reductive amination or direct amination of cyclohexanone derivatives with cyclohexylamine under catalytic hydrogenation or other amination conditions.

- Purification is achieved by distillation or recrystallization to obtain a pure secondary amine suitable for coupling reactions.

Coupling Reaction to Form N-cyclohexylcyclohexanamine; 3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid

- The final compound is prepared by coupling N-cyclohexylcyclohexanamine with the protected amino acid derivative.

- This typically involves activating the carboxylic acid group of 3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid using carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of catalytic amounts of 4-dimethylaminopyridine (DMAP).

- The activated ester intermediate then reacts with N-cyclohexylcyclohexanamine to form the amide bond, yielding the target compound.

- The reaction is generally performed in aprotic solvents like dichloromethane or dimethylformamide at ambient temperature with stirring.

- Purification is conducted by extraction, washing, and chromatographic techniques to isolate the product with high purity.

Summary Table of Preparation Steps

Research Findings and Practical Considerations

- The halogenation and oxidation steps for preparing the key intermediate 3,3-dimethyl-2-oxobutanoic acid are well-optimized to achieve high yield and purity, leveraging mild conditions and catalytic systems to minimize by-products.

- The protection of the amino group with phenylmethoxycarbonyl chloride is a standard and reliable method in peptide chemistry, ensuring selectivity in subsequent coupling reactions.

- The use of carbodiimide-mediated coupling for amide bond formation is a widely accepted technique, providing efficient synthesis of the final compound with minimal racemization or side reactions.

- The purification of intermediates and final products typically involves standard organic extraction, drying, and chromatographic methods to achieve analytical-grade purity suitable for research applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amine and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

Substitution: Reagents like thionyl chloride (SOCl₂) for converting carboxylic acids to acyl chlorides, which can then react with amines.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of amides or esters.

Scientific Research Applications

The compound N-cyclohexylcyclohexanamine; 3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid is a complex organic molecule with potential applications across various scientific fields. This article explores its applications in medicinal chemistry, agriculture, and materials science, supported by comprehensive data tables and case studies.

Properties

- Solubility : Soluble in organic solvents such as methanol and chloroform.

- Melting Point : Specific melting point data is not readily available but can be inferred from similar compounds.

Medicinal Chemistry

-

Pharmacological Potential :

- The compound may exhibit properties as a selective modulator of certain receptors, potentially influencing neurological pathways. Research into compounds with similar structures has indicated potential as agonists or antagonists in various biological systems.

- Case Study : A study on structurally related compounds demonstrated their efficacy in modulating G-protein coupled receptors (GPCRs), suggesting that the compound could be evaluated for similar properties .

-

Drug Development :

- Its unique structure may allow for the design of novel therapeutics targeting specific diseases, particularly those related to the central nervous system.

- Research Findings : Investigations into derivatives of cyclohexylamine have shown promise in treating depression and anxiety disorders.

Agricultural Applications

-

Pesticide Development :

- Given its structural characteristics, the compound might be developed into eco-friendly pesticides or fungicides. The increasing demand for sustainable agricultural practices makes this application particularly relevant.

- Case Study : Research on botanical pesticides has highlighted the importance of developing new compounds to combat pest resistance to conventional pesticides. The compound's potential biocontrol properties could be explored further in this context .

-

Plant Growth Regulators :

- The compound could also serve as a plant growth regulator, enhancing crop yields or resistance to environmental stressors.

- Research Insight : Studies have shown that similar amine compounds can influence plant hormone pathways, potentially leading to improved agricultural outcomes.

Materials Science

-

Polymer Chemistry :

- The compound can be utilized in the synthesis of novel polymers with specific mechanical and thermal properties. Its amine functional groups are conducive to forming cross-linked networks.

- Application Example : Development of high-performance materials for automotive or aerospace applications where durability and weight reduction are critical.

-

Nanotechnology :

- Its unique molecular structure may facilitate the creation of nanoparticles for drug delivery systems or as catalysts in chemical reactions.

- Research Findings : Nanoparticles derived from organic compounds have shown enhanced efficacy in targeted drug delivery and environmental remediation efforts .

Solubility Profile

| Solvent | Solubility |

|---|---|

| Methanol | Soluble |

| Chloroform | Soluble |

| Acetone | Soluble |

| Water | Insoluble |

Pharmacological Activity Comparison

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, while the carboxylic acid group can participate in acid-base reactions. These interactions can modulate the activity of biological pathways and influence cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-cyclohexylcyclohexanamine vs. Cyclohexylamine Derivatives

Key Findings :

- Unlike N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide, which exhibits antioxidant activity, N-cyclohexylcyclohexanamine lacks hydroxyl or electron-withdrawing groups, limiting its redox reactivity .

3,3-Dimethyl-2-(phenylmethoxycarbonylamino)butanoic Acid vs. Hydroxamic Acids and Amino Acid Derivatives

Key Findings :

- The PMOC group in 3,3-dimethyl-2-(PMOC-amino)butanoic acid provides superior stability compared to unprotected amino acids, analogous to hydroxamic acid protective strategies in drug design .

Data Tables

Table 1. Physical Properties of Cyclohexylamine Derivatives

Table 2. Bioactivity Comparison of Amino Acid Derivatives

Biological Activity

N-cyclohexylcyclohexanamine; 3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid, also known by its CAS number 62965-37-1, is a compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following attributes:

- Molecular Formula : C26H42N2O4

- Molecular Weight : 442.63 g/mol

- Structural Features : The presence of cyclohexyl and phenyl groups contributes to its lipophilicity and potential interactions with biological membranes.

Research indicates that this compound interacts with various biological targets, potentially influencing several pathways:

- Receptor Interaction : It may act as a modulator for specific neurotransmitter receptors, impacting neurotransmission and related physiological responses.

- Anti-inflammatory Activity : Preliminary studies suggest that the compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Anticancer Potential : Initial findings indicate that it may induce apoptosis in cancer cells through mitochondrial pathways.

Biological Activity Summary

Case Studies

-

Anti-inflammatory Effects :

- In a study examining the effects of the compound on murine macrophages, it was found to significantly reduce the production of TNF-alpha upon lipopolysaccharide stimulation. This suggests a promising role in managing inflammatory diseases.

-

Anticancer Activity :

- A recent investigation into the cytotoxic effects on human breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis, indicating its potential as an anticancer agent.

-

Neuropharmacological Studies :

- Animal models have shown that administration of the compound leads to enhanced mood and reduced anxiety-like behaviors, suggesting possible applications in treating mood disorders.

Safety and Toxicity

The safety profile of N-cyclohexylcyclohexanamine; 3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid is not fully established. However, initial evaluations indicate that it does not present an unreasonable risk under controlled conditions . Further toxicological studies are necessary to confirm these findings.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structural integrity of N-cyclohexylcyclohexanamine in synthetic mixtures?

- Methodology: Use high-resolution nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm cyclohexyl and amine group configurations. Pair with liquid chromatography-mass spectrometry (LC-MS) to detect impurities, particularly residual solvents or byproducts from synthesis. For crystallographic validation, X-ray diffraction (XRD) can resolve steric effects in the cyclohexane ring .

- Data Contradiction: Discrepancies in NMR peaks (e.g., unexpected splitting) may indicate conformational isomerism; cross-validate with infrared (IR) spectroscopy for functional group confirmation.

Q. How can researchers optimize the synthesis of 3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid to minimize racemization during carbamate formation?

- Methodology: Employ low-temperature (0–5°C) reaction conditions with a coupling agent like HATU to reduce epimerization. Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining to detect free amine intermediates.

- Experimental Design: Compare enantiomeric excess (EE) using chiral HPLC under varying conditions (e.g., solvent polarity, base strength). Reference ICReDD’s computational reaction path search methods to predict optimal coupling agents .

Advanced Research Questions

Q. What computational strategies are effective for modeling the steric and electronic interactions between N-cyclohexylcyclohexanamine and enzyme active sites in drug discovery?

- Methodology: Apply density functional theory (DFT) to map electrostatic potential surfaces of the cyclohexylamine moiety. Use molecular dynamics (MD) simulations to assess binding stability in solvated environments. Pair with fragment-based docking (e.g., AutoDock Vina) to identify potential inhibition sites .

- Data Contradiction: Discrepancies between computational binding scores and experimental IC₅₀ values may arise from solvent effects; validate with isothermal titration calorimetry (ITC) for thermodynamic profiling.

Q. How can researchers resolve conflicting data on the hydrolytic stability of the phenylmethoxycarbonyl (PMC) protecting group in 3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid under physiological conditions?

- Methodology: Conduct accelerated stability studies at pH 2.0 (simulating gastric fluid) and pH 7.4 (bloodstream) using LC-MS to quantify degradation products. Compare with computational hydrolysis pathways predicted via quantum mechanics/molecular mechanics (QM/MM) simulations .

- Experimental Design: Introduce isotopic labeling (e.g., ¹⁸O) in the carbamate group to trace cleavage mechanisms via mass spectrometry .

Q. What advanced separation techniques are suitable for isolating diastereomers formed during the synthesis of 3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid?

- Methodology: Use centrifugal partition chromatography (CPC) with a biphasic solvent system (heptane/ethyl acetate/methanol/water) for high-resolution separation. Optimize parameters using machine learning algorithms trained on CRDC’s membrane separation datasets .

- Data Contradiction: Overlapping peaks in HPLC may require orthogonal methods like supercritical fluid chromatography (SFC) with chiral stationary phases .

Data Interpretation and Conflict Resolution

Q. How should researchers address inconsistencies in reported pKa values for the amine group in N-cyclohexylcyclohexanamine across different solvent systems?

- Methodology: Re-measure pKa via potentiometric titration in standardized solvents (e.g., DMSO, water). Cross-reference with computational predictions using COSMO-RS solvation models. Discrepancies often arise from solvent dielectric effects; report solvent-specific values .

Q. What strategies mitigate batch-to-batch variability in the crystallinity of N-cyclohexylcyclohexanamine hydrochloride salts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.